



An In-Depth Technical Guide to the Mass Spectrometry Analysis of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Derrisisoflavone H	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **Derrisisoflavone H**, a prenylated isoflavone with significant interest in natural product research and drug development. This document details the structural information, proposed fragmentation pathways, and experimental protocols relevant to its characterization by high-resolution mass spectrometry.

Introduction to Derrisisoflavone H

Derrisisoflavone H is a complex isoflavonoid isolated from the plant Derris robusta. Its chemical structure combines a core isoflavone skeleton with a fused furan ring and a prenyl group, contributing to its unique biological activities. Accurate characterization of its structure and fragmentation behavior is crucial for its identification in complex mixtures, metabolism studies, and further pharmacological development.

Molecular Structure:

Molecular Formula: C26H26O7

Molecular Weight: 450.48 g/mol

Monoisotopic Mass: 450.1678 Da



High-Resolution Mass Spectrometry Data

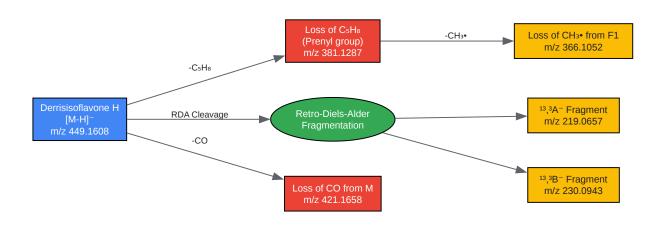
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for the structural elucidation of **Derrisisoflavone H**. In negative ion mode, it typically forms a deprotonated molecule [M-H]⁻.

Parameter	Value	Reference
Precursor Ion (m/z)	449.1608 [M-H] ⁻	[1]
Calculated Exact Mass	449.1606 (for C ₂₆ H ₂₅ O ₇)	[1]

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of **Derrisisoflavone H** in negative ion mode ESI-MS/MS is proposed to proceed through several key pathways, characteristic of both isoflavones and prenylated flavonoids. The primary fragmentation mechanisms include the loss of the prenyl group, retro-Diels-Alder (RDA) cleavage of the C-ring, and the loss of small neutral molecules.

A proposed fragmentation pathway is visualized below. This pathway is based on established fragmentation patterns of similar isoflavonoid structures.



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Caption: Proposed fragmentation pathway of deprotonated **Derrisisoflavone H**.

Tabulated Fragmentation Data

The following table summarizes the expected major fragment ions of **Derrisisoflavone H** based on the proposed fragmentation pathway. The relative abundance is an estimation based on typical fragmentation patterns of similar compounds and should be confirmed by experimental data.

Fragment Ion	Proposed Formula	Calculated m/z	Proposed Fragmentation	Estimated Relative Abundance
[M-H] ⁻	C26H25O7 ⁻	449.1608	Precursor Ion	100%
[M-H-C₅H ₈] ⁻	C21H17O7 ⁻	381.0974	Loss of prenyl group	60-80%
[M-H-C₅Hε-CH₃] ⁻	C20H14O7 ⁻	366.0740	Loss of methyl radical from prenyl-cleaved ion	20-40%
1,3A-	C12H11O4 ⁻	219.0657	Retro-Diels-Alder fragment (A-ring)	30-50%
1,3B-	C14H14O3 ⁻	230.0943	Retro-Diels-Alder fragment (B-ring)	10-20%
[M-H-CO] ⁻	C25H25O6 ⁻	421.1651	Loss of carbon monoxide	5-15%

Experimental Protocols

The following provides a detailed methodology for the high-resolution mass spectrometry analysis of **Derrisisoflavone H**.

5.1. Sample Preparation

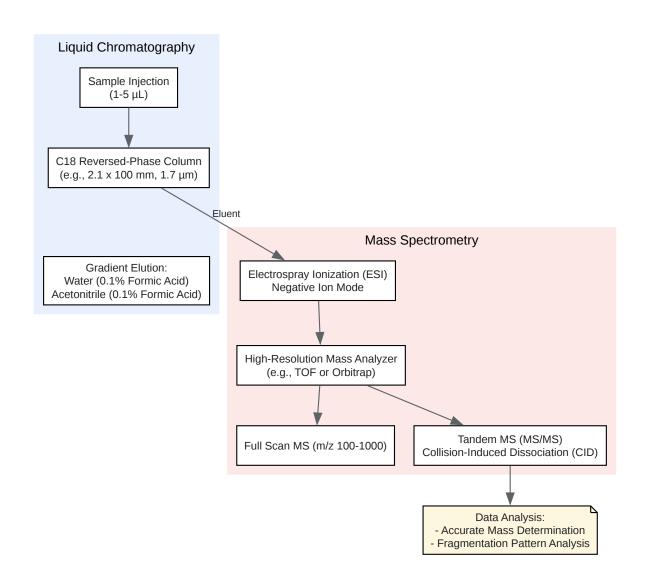


- Extraction: Isolate **Derrisisoflavone H** from Derris robusta plant material using standard chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC).
- Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC-UV and NMR spectroscopy.
- Sample Solution: Prepare a stock solution of purified **Derrisisoflavone H** in methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 μg/mL with the initial mobile phase solvent.

5.2. High-Resolution Mass Spectrometry (HRESIMS) Analysis

The workflow for HRESIMS analysis is outlined below.





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Caption: Experimental workflow for LC-HRESIMS analysis of **Derrisisoflavone H**.

Instrumentation:

 Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The original characterization was performed on a Shimadzu LC-IT-TOF mass spectrometer[1].



• Liquid Chromatography: A UHPLC or HPLC system coupled to the mass spectrometer.

Instrumental Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Capillary Voltage: 3.0 4.5 kV.
- Nebulizing Gas (N₂): 1.5 L/min.
- Drying Gas (N₂): 200 kPa.
- Heat Block Temperature: 200 °C.
- Detector Voltage: 1.6 1.7 kV.
- MS Scan Range: m/z 100 1000.
- Collision Energy (for MS/MS): Ramped from 20-50 eV to generate fragment ions.

Data Analysis:

- Determine the accurate mass of the deprotonated molecular ion and its fragment ions.
- Calculate the elemental composition of the precursor and fragment ions using the instrument's software.
- Compare the observed fragmentation pattern with the proposed pathway and with data from related compounds in the literature to confirm the structure of **Derrisisoflavone H**.

Conclusion

The mass spectrometric analysis of **Derrisisoflavone H**, particularly using high-resolution techniques, provides invaluable data for its structural confirmation and identification. The proposed fragmentation pathway, centered on the characteristic losses of its prenyl group and retro-Diels-Alder cleavage, serves as a robust framework for its characterization. The detailed experimental protocols provided herein offer a standardized approach for researchers in natural product chemistry and drug development to reliably analyze this and other related



isoflavonoids. Further studies involving tandem mass spectrometry (MSⁿ) can provide deeper insights into the intricate fragmentation mechanisms of this complex natural product.

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References

- 1. Derrisisoflavones H

 K and One Isoflavan Derivative from Derrisrobusta PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mass Spectrometry Analysis of Derrisisoflavone H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591509#mass-spectrometry-analysis-of-derrisisoflavone-h]

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